molecular formula C18H20N2O2 B2562180 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol CAS No. 612047-05-9

3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol

Cat. No.: B2562180
CAS No.: 612047-05-9
M. Wt: 296.37
InChI Key: FUELIQRTOLTNFC-UHFFFAOYSA-N
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Description

3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol typically involves the Ritter reaction. This reaction involves the interaction of dialkyl benzyl carbinols with 3-phenoxypropanenitriles. The reaction is carried out in toluene-sulfuric acid at temperatures ranging from 60 to 70°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) and chloromethane (CH₃Cl) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: Benzodiazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole ring can bind to active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share a similar phenoxyethyl group but differ in their core structure.

    2-phenoxyethanol: This compound has a simpler structure and is commonly used as a preservative and solvent.

Uniqueness

3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is unique due to its benzodiazole core, which imparts specific biological activities not found in simpler compounds like 2-phenoxyethanol. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[1-(2-phenoxyethyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-13-6-11-18-19-16-9-4-5-10-17(16)20(18)12-14-22-15-7-2-1-3-8-15/h1-5,7-10,21H,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUELIQRTOLTNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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